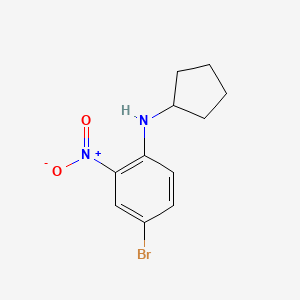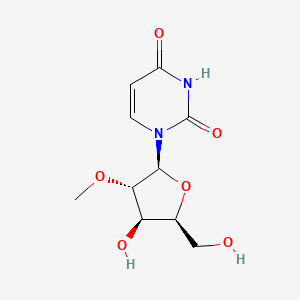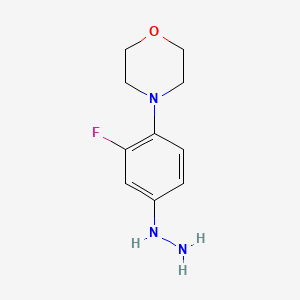
(R)-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with difluoromethyl groups and a benzyloxycarbonyl-protected amine. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function . This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
- 4-(Cbz-aminomethyl)phenyboronic acid
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
Compared to similar compounds, ®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate stands out due to its difluoromethyl-substituted piperidine ring. This unique feature enhances its stability and reactivity, making it a more versatile intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C19H26F2N2O4 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
tert-butyl (4R)-3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24)/t15-/m1/s1 |
Clé InChI |
RIVHQVZLYZNATP-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



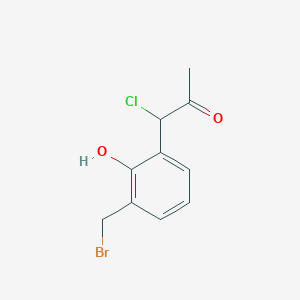
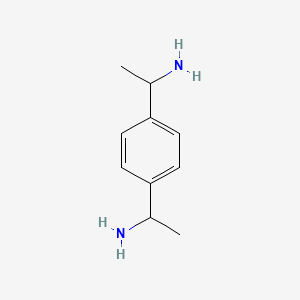
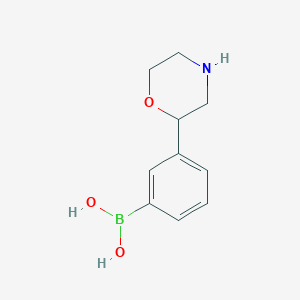
![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
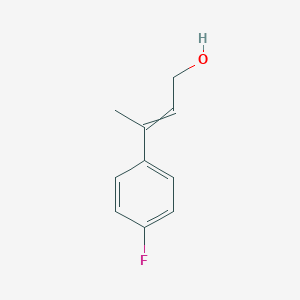
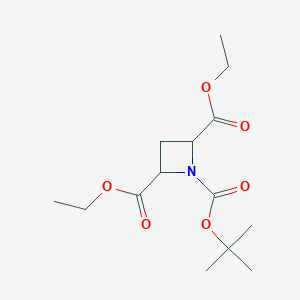
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
